molecular formula C9H12FNO B8608106 2-(2-Fluoro-5-methoxyphenyl)-ethylamine

2-(2-Fluoro-5-methoxyphenyl)-ethylamine

Cat. No. B8608106
M. Wt: 169.20 g/mol
InChI Key: LCJNACMPEDWEIM-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Cautiously add sulfuric acid (14.7 mL, 265 mmol) dropwise at 0° C. to lithium aluminum hydride (1M solution in THF, 565 mL) with efficient stirring. Warm the mixture to ambient temperature for 20 min and then cool back to 0° C. Add a solution of 1-fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene (18.7 g, 95 mmol) in THF (150 mL) by cannula and stir 2.5 h at ambient temperature. Cool the mixture to 0° C., cautiously add water (4.6 mL) followed by 2N aqueous NaOH (4.6 mL) and water (6.5 mL). Remove the precipitate by filtration and evaporate the filtrate to give the desired intermediate (16 g, 100%). MS (ES+) m/z: 170 (+H)+.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
565 mL
Type
reactant
Reaction Step Two
Name
1-fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=1[CH:21]=[CH:22][N+:23]([O-])=O.[OH-].[Na+]>C1COCC1.O>[F:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=1[CH2:21][CH2:22][NH2:23] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
14.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
565 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
1-fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene
Quantity
18.7 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC)C=C[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
6.5 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
4.6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir 2.5 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dropwise at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
cool back to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
Remove the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
evaporate the filtrate

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)OC)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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